N-Ethyl-N,N-dimethylethanaminium perchlorate
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Overview
Description
N-Ethyl-N,N-dimethylethanaminium perchlorate is an organic compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of a positively charged nitrogen atom bonded to three alkyl groups and one ethyl group, with a perchlorate anion as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N,N-dimethylethanaminium perchlorate typically involves the quaternization of N,N-dimethylethylamine with an alkylating agent, followed by the addition of perchloric acid to form the perchlorate salt. The reaction can be summarized as follows:
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Quaternization Reaction: : N,N-dimethylethylamine reacts with an alkylating agent such as ethyl bromide or ethyl iodide to form N-Ethyl-N,N-dimethylethanaminium bromide or iodide.
N,N-dimethylethylamine+ethyl bromide→N-Ethyl-N,N-dimethylethanaminium bromide
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Formation of Perchlorate Salt: : The resulting quaternary ammonium bromide or iodide is then treated with perchloric acid to form this compound.
N-Ethyl-N,N-dimethylethanaminium bromide+HClO4→N-Ethyl-N,N-dimethylethanaminium perchlorate+HBr
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N,N-dimethylethanaminium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its lower oxidation state forms.
Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and halide ions (Cl⁻, Br⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted quaternary ammonium compounds.
Scientific Research Applications
N-Ethyl-N,N-dimethylethanaminium perchlorate has diverse applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Investigated for its potential role in biological systems and as a model compound for studying quaternary ammonium interactions.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-Ethyl-N,N-dimethylethanaminium perchlorate involves its interaction with molecular targets through ionic and hydrogen bonding. The positively charged nitrogen atom can interact with negatively charged sites on biomolecules, influencing their structure and function. The compound’s ability to act as a phase transfer catalyst facilitates the transfer of reactants between different phases, enhancing reaction rates and efficiency.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethylamine: A tertiary amine with similar structural features but lacks the quaternary ammonium group.
N,N-Diethylmethylamine: Another tertiary amine with two ethyl groups and one methyl group attached to the nitrogen atom.
N,N-Dimethylaminoethane: A tertiary amine with two methyl groups and one ethyl group attached to the nitrogen atom.
Uniqueness
N-Ethyl-N,N-dimethylethanaminium perchlorate is unique due to its quaternary ammonium structure, which imparts distinct chemical and physical properties. This structure enhances its solubility in water and its ability to act as a phase transfer catalyst, making it valuable in various applications.
Properties
CAS No. |
116492-59-2 |
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Molecular Formula |
C6H16ClNO4 |
Molecular Weight |
201.65 g/mol |
IUPAC Name |
diethyl(dimethyl)azanium;perchlorate |
InChI |
InChI=1S/C6H16N.ClHO4/c1-5-7(3,4)6-2;2-1(3,4)5/h5-6H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
TUZJVNCNOCMHLW-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(C)CC.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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